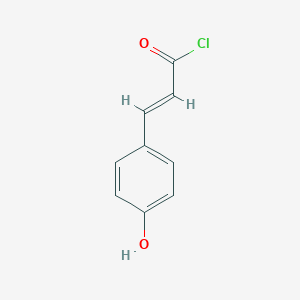
4-Hydroxycinnamic acid chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxycinnamic acid, also known as p-Coumaric acid, is a hydroxy derivative of cinnamic acid with antioxidant properties . It is a major component of lignocellulose . Hydroxycinnamic acids are a class of aromatic acids or phenylpropanoids having a C6–C3 skeleton . These compounds are hydroxy derivatives of cinnamic acid .
Synthesis Analysis
4-Hydroxycinnamic acid can be synthesized from glucose in Escherichia coli by introducing a combination of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . The final yields of hydroxycinnamic acids were increased by engineering the metabolic pathway of E. coli .
Molecular Structure Analysis
4-Hydroxycinnamic acid chloride contains a total of 19 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 aromatic hydroxyl .
Chemical Reactions Analysis
Hydroxycinnamic acids are derived from cinnamic acid via hydroxylation or methylation . They are involved in protection against chemotherapy side effects and the prevention of cardiovascular disease and cancer .
Physical and Chemical Properties Analysis
4-Hydroxycinnamic acid is a light yellow to beige crystalline powder with aroma, soluble in methanol, ethanol, DMSO and other organic solvents .
Mechanism of Action
Safety and Hazards
4-Hydroxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Future Directions
The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers . Cinnamic acid derivatives are generated through the shikimic acid pathway and belong to the phenylpropanoid class . The core structure, cinnamic acid, is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives, providing both hydroxy- and/or methoxy-containing compounds as final biologically active compounds .
Properties
CAS No. |
108608-03-3 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.6 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H/b6-3+ |
InChI Key |
NRCHXNLCBKWXPH-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
Synonyms |
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)


